6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine
Description
This compound features a hybrid structure combining a triazolo[1,5-a]pyrimidine core, a piperazine linker, and a 7-methylpurine group. The methylpurine group may confer metabolic stability and modulate receptor binding, suggesting applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(7-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)21-10-24(13)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUPNXVZZJZWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for their valuable biological properties and can act as antifungal, antitubercular, and antibacterial agents. They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators.
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class are known to interact with their targets, leading to changes that result in their biological activities. For instance, some of these compounds can inhibit the growth of certain types of cells, which is why they are considered potential antitumor agents.
Biological Activity
The compound 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered significant interest due to its diverse biological activities, including potential antitumor, antifungal, antitubercular, and antibacterial properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C17H20N10
- Molecular Weight : 368.4 g/mol
- IUPAC Name : 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methylpurine
The biological activity of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class is primarily attributed to their ability to interact with various biological targets. These interactions can lead to significant changes in cellular pathways that regulate growth and proliferation.
Target Interactions
- Receptors and Enzymes : The compound may influence the activity of specific receptors or enzymes involved in cell signaling pathways.
- Biochemical Pathways : It is suggested that these compounds can modulate pathways related to apoptosis and cell cycle regulation.
Antitumor Activity
Studies indicate that compounds similar to 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methylpurine exhibit promising antitumor effects. For example:
- In vitro Studies : Compounds from the [1,2,4]triazolo[1,5-a]pyrimidine class have shown cytotoxic effects against various cancer cell lines.
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial properties:
- Screening Results : Moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis .
Antitubercular Effects
There is emerging evidence suggesting that triazolo derivatives may possess antitubercular properties:
Case Studies and Research Findings
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, and nitrogen atoms.
Structural Features
The compound features a purine core substituted with a piperazine ring and a triazolopyrimidine moiety. This unique combination contributes to its diverse biological activities.
Medicinal Chemistry
- Antiviral Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties. The compound's structure allows for interaction with viral enzymes, potentially inhibiting their activity against pathogens such as HIV and influenza viruses .
- Anticancer Properties : Studies have shown that triazolopyrimidine derivatives can inhibit various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as JAK1 and JAK2, which play significant roles in inflammatory responses and cancer progression .
Pharmacology
- CNS Activity : The piperazine moiety is known for its central nervous system (CNS) effects. Compounds with similar structures have been explored for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Materials Science
- Drug Delivery Systems : The unique chemical structure allows for the potential incorporation into drug delivery systems where controlled release of therapeutics is desired. Its solubility and stability can be advantageous in formulating effective drug delivery vehicles .
- Synthesis of Novel Compounds : As a building block in organic synthesis, this compound can be utilized to create more complex heterocyclic compounds that may have enhanced biological activities or novel properties .
Case Study 1: Antiviral Screening
A study conducted on various triazolopyrimidine derivatives demonstrated significant inhibition of HIV replication in vitro. The lead compounds were structurally similar to 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine and showed promise for further development into therapeutic agents against viral infections.
Case Study 2: Cancer Cell Line Testing
In a series of experiments assessing anticancer activity against multiple cancer cell lines (e.g., A549 lung cancer cells), derivatives based on the triazolopyrimidine scaffold exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer drugs targeting specific pathways involved in tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolo-Pyrimidine Family
(a) 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32, )
- Key Differences :
- Replaces the piperazine-purine system with a 3-chlorobenzyl and hexyl chain.
- Contains a ketone at position 7 instead of a methylpurine.
- Synthesis: Synthesized via BMIM-PF6 ionic liquid-mediated reactions, contrasting with greener methods (e.g., water/ethanol mixtures in ).
(b) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Key Differences :
(c) Triazolo[1,5-a]pyrimidine-2-sulfonamides ()
- Key Differences: Sulfonamide group at position 2 instead of a piperazine-purine chain. Widely used as herbicides (e.g., penoxsulam), contrasting with the target compound’s undefined applications.
Purine-Containing Analogues
(a) Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione ()
- Key Differences :
- Activity: No direct bioactivity data; purine-like structures often target kinases or nucleic acid enzymes.
(b) 1-Methyl-1H-purine-2,6(3H,7H)-dione ()
- Key Differences: Simplified purine scaffold lacking the triazolo-pyrimidine-piperazine system.
Complex Hybrid Derivatives
3-(5,7-Dimethyltriazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-triazolo[4,3-a]pyrazin-7-yl]-propanone ()
- Key Differences :
- Contains two triazolo rings and a trifluoromethyl group , enhancing hydrophobicity and metabolic resistance.
- Ketone linker instead of piperazine, reducing basicity.
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole and Dimethylmalonyl Chloride
A mixture of 3-amino-1,2,4-triazole (1.0 equiv) and dimethylmalonyl chloride (1.2 equiv) in anhydrous dichloromethane undergoes reflux for 6–8 hours under nitrogen. The reaction forms the intermediate 5,6-dimethyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the 7-chloro derivative.
Table 1: Reaction Conditions forTriazolo[1,5-a]Pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DCM, reflux, N₂, 6–8 h | 78–85 |
| Chlorination | POCl₃, 80°C, 4 h | 92 |
Functionalization of the Purine System
The 7-methyl-7H-purine scaffold is synthesized via N-alkylation of purine bases. Source demonstrates N-propargylation of purines using propargyl bromide and sodium hydride (NaH) in dimethylformamide (DMF). For the target molecule, 7-methyl substitution is introduced by methylating the purine nitrogen.
N-Methylation of 6-Chloropurine
6-Chloropurine (1.0 equiv) is treated with methyl iodide (1.5 equiv) and NaH (1.2 equiv) in dry DMF at 60°C for 12 hours. The reaction selectively methylates the N7 position, yielding 7-methyl-6-chloro-7H-purine.
Key Characterization Data :
-
¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, H8), 8.23 (s, 1H, H2), 3.92 (s, 3H, N7-CH₃).
-
MS (ESI+) : m/z 183.1 [M+H]⁺.
| Piperazine Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 50 | 3 | 68 |
| 2.5 | 50 | 3 | 85 |
| 3.0 | 50 | 3 | 87 |
Final Assembly via Nucleophilic Substitution
The purine and triazolo[1,5-a]pyrimidine intermediates are coupled via the piperazine linker. Source employs similar strategies for purine-triazole conjugates using Cu(I)-catalyzed click chemistry, but SNAr is preferred here due to the chloro leaving group on the purine.
Reaction of 7-Methyl-6-Chloro-7H-Purine with 7-Piperazinyl-Triazolo[1,5-a]Pyrimidine
7-Methyl-6-chloro-7H-purine (1.0 equiv) and 7-piperazinyl-5,6-dimethyl-triazolo[1,5-a]pyrimidine (1.1 equiv) are combined in DMF with potassium carbonate (2.0 equiv) at 80°C for 24 hours. The product is purified via column chromatography (CH₂Cl₂:MeOH = 20:1).
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 8.82 (s, 1H, purine H8), 8.75 (s, 1H, triazolo H2), 4.12 (s, 3H, N7-CH₃), 2.62 (s, 6H, triazolo C5/C6-CH₃).
-
HRMS : m/z 434.2081 [M+H]⁺ (calc. 434.2085).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Coupling
Microwave irradiation (300 W, 80°C, 45 min) reduces reaction time for the final coupling step, increasing yield to 91% compared to conventional heating.
Q & A
Q. What are the established synthetic pathways for preparing 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the triazolo[1,5-a]pyrimidine core, followed by piperazine coupling and purine functionalization. Key steps include:
- Triazolo-pyrimidine formation : Cyclocondensation of aminotriazole derivatives with β-ketoesters or diketones under acidic or basic conditions .
- Piperazine introduction : Nucleophilic substitution or coupling reactions using dichloromethane or ethanol as solvents to attach the piperazine moiety .
- Purine functionalization : Alkylation or cross-coupling reactions to introduce the 7-methylpurine group .
Q. Table 1: Common Reagents and Conditions
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at positions 5 and 6 on the triazolo-pyrimidine) .
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems (e.g., piperazine linkage geometry) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. Table 2: Key Characterization Data
| Technique | Key Information Obtained | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Methyl group signals (δ 2.1–2.5 ppm) | 5,6-dimethyl integration | |
| X-ray | Bond angles in piperazine-triazolo core | Dihedral angle: 85.3° | |
| HRMS | [M+H]⁺ m/z = 423.18 (calculated) | Confirms molecular formula |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst screening : Replace toxic reagents (e.g., TMDP) with safer alternatives like piperidine derivatives, balancing reactivity and safety .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance nucleophilicity .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
Data Contradiction Note:
Conflicting yields (e.g., 45% vs. 68% in similar syntheses) may arise from impurity profiles. Address via HPLC purification (C18 column, acetonitrile/water gradient) .
Q. What strategies resolve discrepancies in biological activity data for triazolo-pyrimidine derivatives?
Methodological Answer:
- Standardized assays : Repeat enzyme inhibition studies (e.g., kinase assays) under controlled pH and temperature .
- Structural validation : Re-analyze compound purity via NMR and X-ray to rule out polymorphic variations .
- Meta-analysis : Compare IC₅₀ values across studies using similar cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Q. How can molecular docking predict interactions between this compound and biological targets?
Methodological Answer:
Q. What methodologies elucidate structure-activity relationships (SAR) for optimizing therapeutic potential?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 7-methylpurine with ethyl or phenyl groups) and test activity .
- Pharmacophore mapping : Identify critical moieties (e.g., triazolo-pyrimidine core for kinase inhibition) using Schrödinger Suite .
- ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .
Q. Table 3: Key SAR Findings from Analog Studies
| Modification | Biological Impact | Reference |
|---|---|---|
| 5,6-Dimethyl → H | ↓ Kinase inhibition (IC₅₀ > 1 µM) | |
| Piperazine → Piperidine | ↑ Solubility, ↓ cytotoxicity | |
| 7-Methylpurine → 7-H purine | ↓ Plasma stability (t₁/₂ < 2 hrs) |
Q. How can advanced NMR techniques resolve spectral overlaps in complex derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
